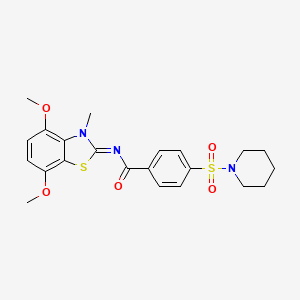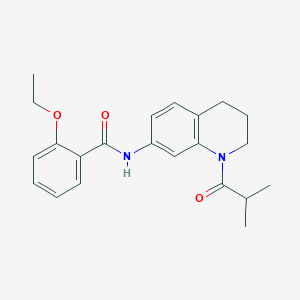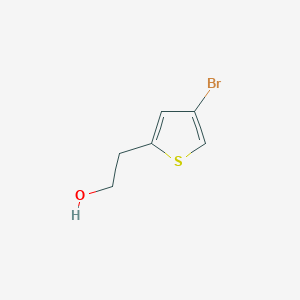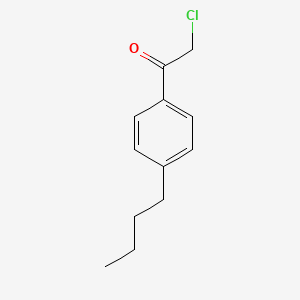
Tos-PEG4-THP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos-PEG4-THP: es un derivado de polietilenglicol utilizado como un enlace en la síntesis de PROTAC K-Ras Degrader-1, un posible compuesto terapéutico para la degradación dirigida de la proteína K-Ras . El compuesto es conocido por su papel en el campo de la degradación de proteínas dirigida, que es un enfoque prometedor en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
Tos-PEG4-THP funciona como un enlace en PROTACs, que contienen dos ligandos diferentes conectados por el enlace. Un ligando se une a una ligasa de ubiquitina E3, mientras que el otro se une a la proteína diana. La molécula PROTAC acerca la proteína diana y la ligasa E3, lo que lleva a la ubiquitinación y posterior degradación de la proteína diana por el proteasoma . Este mecanismo permite la degradación selectiva de proteínas específicas, lo que lo convierte en una herramienta poderosa en el descubrimiento y desarrollo de fármacos .
Análisis Bioquímico
Biochemical Properties
Tos-PEG4-THP, as a PROTAC linker, interacts with various biomolecules to facilitate the degradation of target proteins . PROTACs contain two different ligands connected by a linker like this compound; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is primarily based on the specific ligands used in the PROTAC molecule.
Cellular Effects
The effects of this compound on cells are primarily observed through its role in the formation of PROTACs . By facilitating the degradation of target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . PROTACs, which include this compound as a linker, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific PROTACs it is used to create . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be specific to the individual PROTACs.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would be observed indirectly through the effects of the PROTACs it helps to form . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to its role in the formation of PROTACs . This could include interactions with enzymes or cofactors involved in the ubiquitin-proteasome system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by its role in PROTACs . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is related to the specific PROTACs it is used to form . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Tos-PEG4-THP implica la reacción de tetraetilenglicol con cloruro de tosilo en presencia de una base, seguida de la protección del grupo hidroxilo con tetrahidropirano (THP). Las condiciones de reacción típicamente implican el uso de solventes anhidros y atmósfera inerte para evitar que la humedad y el oxígeno interfieran con la reacción .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto se purifica entonces utilizando técnicas como la cromatografía en columna y la recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: Tos-PEG4-THP se somete a varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo tosilo puede ser sustituido con otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Hidrólisis: El grupo protector THP puede ser eliminado en condiciones ácidas para producir el grupo hidroxilo libre.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcoholes.
Productos Principales:
Reacciones de Sustitución: Los productos principales son los derivados sustituidos de this compound.
Hidrólisis: El producto principal es el derivado de polietilenglicol desprotegido.
Aplicaciones Científicas De Investigación
Química: Tos-PEG4-THP se usa ampliamente como un enlace en la síntesis de PROTACs (Quimeras de Orientación de Proteólisis), que son moléculas bifuncionales diseñadas para inducir la degradación de proteínas específicas .
Biología: En la investigación biológica, this compound se utiliza para estudiar interacciones proteína-proteína y los mecanismos de degradación de proteínas. También se emplea en el desarrollo de nuevas estrategias terapéuticas para enfermedades causadas por la función aberrante de las proteínas .
Medicina: this compound está siendo explorado por su potencial en la terapia dirigida del cáncer, particularmente en la degradación de proteínas oncogénicas como K-Ras .
Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos. También se utiliza en la producción de derivados de polietilenglicol de alta pureza para diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares:
Tos-PEG4-t-butyl ester (Tos-PEG4-Boc): Usado en la síntesis de PROTACs y otros derivados de polietilenglicol.
Tos-PEG4-NHS ester: Otro derivado de polietilenglicol utilizado como un enlace en la bioconjugación y el desarrollo de fármacos.
Unicidad: Tos-PEG4-THP es único debido a su estructura específica, que incluye un grupo protector de tetrahidropirano. Esta característica permite la desprotección y funcionalización selectivas, lo que lo convierte en una herramienta versátil en la síntesis de moléculas complejas .
Propiedades
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUPDGEVFBSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile](/img/structure/B2986550.png)


![2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide](/img/structure/B2986553.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B2986555.png)
![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)


![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)

![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)

